molecular formula C9H7FN2 B122679 3-(4-Fluorophenyl)-1H-pyrazole CAS No. 154258-82-9

3-(4-Fluorophenyl)-1H-pyrazole

Cat. No.: B122679
CAS No.: 154258-82-9
M. Wt: 162.16 g/mol
InChI Key: STTNBHIFTZEPSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenyl)-1H-pyrazole is an organic compound that belongs to the class of phenylpyrazoles This compound features a pyrazole ring substituted with a fluorophenyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluorophenylhydrazine with 1,3-diketones under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Pyrazole oxides

    Reduction: Hydrazine derivatives

    Substitution: Various substituted phenylpyrazoles

Scientific Research Applications

3-(4-Fluorophenyl)-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in the development of new pharmaceuticals.

    Industry: The compound is used in the development of agrochemicals and materials science.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-1H-pyrazole
  • 3-(4-Bromophenyl)-1H-pyrazole
  • 3-(4-Methylphenyl)-1H-pyrazole

Uniqueness

3-(4-Fluorophenyl)-1H-pyrazole is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and binding affinity to biological targets compared to its analogs with different substituents.

Properties

IUPAC Name

5-(4-fluorophenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTNBHIFTZEPSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10934963
Record name 3-(4-Fluorophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10934963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154258-82-9
Record name 3-(4-Fluorophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10934963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Fluorophenyl)-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Fluorophenyl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
3-(4-Fluorophenyl)-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
3-(4-Fluorophenyl)-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
3-(4-Fluorophenyl)-1H-pyrazole
Reactant of Route 5
3-(4-Fluorophenyl)-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
3-(4-Fluorophenyl)-1H-pyrazole
Customer
Q & A

Q1: What is the structural characterization of 3-(4-Fluorophenyl)-1H-pyrazole?

A1: this compound is characterized by a pyrazole ring directly linked to a 4-fluorophenyl group.

    Q2: What are the known biological activities of this compound derivatives?

    A2: Research indicates that derivatives of this compound exhibit promising antiproliferative activity against prostate cancer cell lines (LNCaP and PC-3) []. Notably, some derivatives demonstrate potent inhibition of LNCaP cell growth and downregulation of the androgen receptor target gene prostate-specific antigen (PSA) []. This suggests their potential as androgen receptor antagonists for prostate cancer treatment.

    Q3: Can you elaborate on the structure-activity relationship (SAR) of this compound derivatives in relation to their biological activity?

    A3: While the provided abstracts don't delve deep into specific SAR details, one study observed that introducing certain substituents to the core structure of this compound significantly impacts its antiproliferative activity and PSA downregulation capabilities []. This highlights the importance of structural modifications in modulating the biological activity of this compound class.

    Q4: Have any this compound derivatives been identified in illegal products?

    A4: Yes, N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (AB-CHFUPYCA), a synthetic cannabinoid containing the this compound moiety, has been detected in illicit products []. This compound, identified as a "research chemical," raises concerns about its potential misuse and unknown health risks.

    Q5: What are the metabolic pathways of this compound derivatives in humans?

    A5: Research on the in vitro metabolism of a related compound, 3,5-AB-CHMFUPPYCA (a regioisomer of AB-CHFUPYCA), using human liver microsomes revealed that the primary metabolic pathway involves oxidation of the cyclohexylmethyl side chain []. This biotransformation results in monohydroxylated metabolites, which could serve as potential targets for urine analysis in drug monitoring [].

    Q6: Are there any known issues with the stability of this compound derivatives?

    A6: Studies show that 3,5-AB-CHMFUPPYCA can undergo thermal degradation under smoking conditions, leading to the cleavage of the amide bond and the formation of pyrolytic byproducts []. These byproducts, also detected during in vitro metabolism, could potentially complicate the interpretation of metabolic profiles, especially in hair analysis where metabolite detection often indicates drug use [].

    Q7: How do the different tautomeric forms of this compound affect its crystal structure?

    A7: Crystallographic analysis of this compound revealed the presence of two tautomeric forms within the same crystal structure []. This tautomerism arises from the exchange of the N—H proton between the two nitrogen atoms in the pyrazole ring. These tautomers, coexisting in a 1:1 ratio, form a complex network of hydrogen bonds within the crystal lattice [].

    Q8: Are there any computational chemistry studies on this compound?

    A8: While the provided abstracts do not directly mention computational studies on this compound itself, one study used computational methods to identify potential inhibitors of SpDHBP synthase, an enzyme crucial for riboflavin synthesis in drug-resistant Streptococcus pneumoniae []. This study highlights the use of computational chemistry in drug discovery targeting specific biological pathways.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.